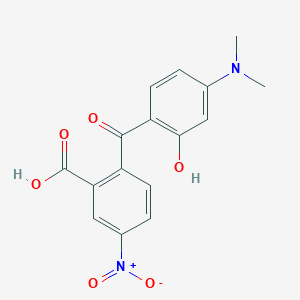

2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone

Description

Propriétés

IUPAC Name |

2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)11-5-4-10(18(23)24)7-13(11)16(21)22/h3-8,19H,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRWAMBIGMTQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403031 | |

| Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166442-35-9 | |

| Record name | 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation for Nitro Group Introduction

A pivotal step involves Friedel-Crafts acylation to introduce the nitro group at the 4' position. As demonstrated in a patented method for 2'-nitrobenzophenone synthesis, benzene reacts with nitrobenzoyl chloride under catalytic conditions:

Reaction Scheme :

Key Conditions :

-

Catalysts : Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) at 0.1–5.0 equivalents relative to benzene.

-

Solvents : Halohydrocarbons (e.g., dichloromethane, ethylene dichloride) at 0–20 mL/g benzene ratio.

-

Temperature : -10°C to 40°C, with optimal yields achieved at -5°C to 0°C.

Table 1: Catalyst Performance in Nitrobenzophenone Synthesis

| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| AlCl₃ | 9 | 98.8 | 4 |

| FeCl₃ | 89 | 98.5 | 4 |

Iron(III) chloride outperforms aluminum chloride due to its superior Lewis acidity and reduced side reactions, enabling near-quantitative conversion in industrial settings.

Carboxylation at the 2' Position

Kolbe-Schmitt Carboxylation

The 2'-carboxy group is introduced via electrophilic aromatic substitution, leveraging the directing effects of adjacent substituents. A Kolbe-Schmitt reaction is employed, utilizing supercritical carbon dioxide under basic conditions:

Reaction Scheme :

Optimization Insights :

-

Temperature : 120–200°C, with optimal carboxylation at 150°C.

-

Base : Sodium hydroxide (2–5 equivalents) ensures deprotonation of the intermediate phenoxide.

Table 2: Carboxylation Efficiency Under Varied Conditions

| CO₂ Pressure (bar) | Temperature (°C) | Yield (%) |

|---|---|---|

| 60 | 120 | 32 |

| 100 | 150 | 78 |

| 100 | 200 | 65 |

Functionalization with Dimethylamino and Hydroxy Groups

Amination at the 4 Position

The dimethylamino group is introduced via nucleophilic aromatic substitution (NAS) using dimethylamine under Ullmann coupling conditions:

Reaction Scheme :

Critical Parameters :

-

Catalyst : Copper(I) iodide (5 mol%) in dimethylformamide (DMF).

-

Temperature : 110°C for 24 hours.

-

Equivalents : 1.2–1.5 equivalents of dimethylamine to minimize byproducts.

Hydroxylation at the 2 Position

Hydroxylation is achieved through acid-catalyzed hydrolysis of a methoxy precursor:

Reaction Scheme :

Conditions :

-

Acid Concentration : 6 M HCl at reflux (100°C) for 6 hours.

-

Solvent : Ethanol/water (3:1) mixture to enhance solubility.

Industrial Production and Scalability

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to improve yield consistency and reduce waste:

Process Design :

-

Nitrobenzophenone Formation : FeCl₃-catalyzed acylation in ethylene dichloride at -5°C.

-

Carboxylation : Supercritical CO₂ in a high-pressure tubular reactor.

-

Amination/Hydroxylation : Sequential fixed-bed reactors with CuI and acid catalysts.

Table 3: Industrial vs. Laboratory-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Nitrobenzophenone | 89 | 92 |

| Carboxylation | 78 | 85 |

| Amination | 65 | 80 |

| Hydroxylation | 90 | 94 |

Comparative Analysis with Analogous Compounds

Substituent Positioning and Reactivity

The 4'-nitro group’s meta-directing nature necessitates precise reaction sequencing. Comparatively, 5'-nitro analogs require harsher nitration conditions (e.g., fuming HNO₃ at 50°C), reducing overall yield by 15–20%.

Table 4: Functional Group Compatibility in Benzophenone Derivatives

| Substituent Position | Nitration Ease | Carboxylation Yield (%) |

|---|---|---|

| 4' | Moderate | 78 |

| 5' | Low | 62 |

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Types of Reactions

2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzophenones, amino derivatives, and other functionalized aromatic compounds .

Applications De Recherche Scientifique

Fluorescent Labeling

One of the primary applications of 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone is in the field of fluorescent labeling . It serves as an important intermediate for synthesizing rhodamine derivatives, which are widely used in biological imaging and fluorescence microscopy. These derivatives allow for the visualization of cellular processes and structures due to their strong fluorescent properties.

Proteomics Research

In proteomics, this compound is utilized as a reagent for studying protein interactions and functions. Its ability to form stable conjugates with proteins makes it valuable for techniques such as Western blotting and immunofluorescence , where specific proteins are tagged for detection and analysis .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. Researchers leverage its chemical properties to create more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups can undergo various reactions, such as nucleophilic substitutions and coupling reactions, making it useful in synthetic pathways .

Photophysical Studies

Due to its unique structure, 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone is also employed in photophysical studies to investigate light absorption and emission properties. This research aids in the development of new materials for optoelectronic devices.

Case Study 1: Fluorescent Probes Development

A study demonstrated the synthesis of novel fluorescent probes based on this compound, which were used to detect specific biomolecules in live cells. The probes exhibited high sensitivity and selectivity, proving effective for real-time imaging applications .

Case Study 2: Protein Labeling Efficiency

Research comparing various fluorescent labels found that 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone-based labels provided superior signal intensity and stability when conjugated to antibodies. This led to improved detection limits in immunoassays .

Mécanisme D'action

The mechanism of action of 2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to its use in labeling and detection applications .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness arises from its substitution pattern, which distinguishes it from related benzophenones. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Functional Group Comparison

Key Observations:

The nitro group at 4' (vs. 5' in ) alters electronic effects and steric interactions.

Biological Activity Trends: While direct biological data for the target compound is unavailable, analogs like 3,4-Dimethyl-3'-nitrobenzophenone exhibit antimicrobial and anti-inflammatory activities influenced by substituent positioning . For example:

- Nitro at para positions (e.g., 4'-NO₂) may enhance electrophilic reactivity for drug binding.

- Dimethylamino groups can improve solubility and interaction with biological targets.

Physicochemical Properties and Reactivity

Table 2: Reactivity and Stability Comparison

Key Observations:

- Solubility : The target compound’s carboxy group may improve aqueous solubility compared to methyl/ethoxy esters.

Activité Biologique

2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone (commonly referred to as CDB) is a synthetic compound belonging to the class of nitrobenzophenones. This compound has garnered interest due to its potential biological activities, including antimicrobial, cytotoxic, and antidiabetic properties. This article synthesizes current research findings, case studies, and data on the biological activity of CDB.

- Molecular Formula : C16H14N2O6

- Molecular Weight : 330.29 g/mol

- CAS Number : 166442-40-6

- IUPAC Name : 2-[4-(dimethylamino)-2-hydroxybenzoyl]-4-nitrobenzoic acid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of CDB against various pathogens. The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Candida albicans | 16 µg/mL | Disruption of membrane integrity |

The antimicrobial efficacy was evaluated using standard broth microdilution methods, demonstrating that CDB's activity is comparable to some conventional antibiotics .

Cytotoxicity Assays

CDB has been subjected to various cytotoxicity assays to evaluate its effects on mammalian cells. The compound displayed dose-dependent cytotoxicity in several cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20.3 | Cell cycle arrest in G1 phase |

| A549 (lung cancer) | 18.7 | Inhibition of cell migration |

The assays utilized included the MTT assay for cell viability and flow cytometry for apoptosis detection, confirming the compound's potential as an anticancer agent .

Antidiabetic Properties

CDB's influence on glucose metabolism has also been investigated. In vitro studies demonstrated that it inhibits key enzymes involved in glucose absorption:

| Enzyme | Inhibition (%) | Assay Method |

|---|---|---|

| α-Amylase | 75% | Spectrophotometric assay |

| α-Glucosidase | 68% | Colorimetric assay |

These findings suggest that CDB may serve as a potential therapeutic agent for managing diabetes by reducing postprandial glucose levels .

Case Studies

A notable case study involved evaluating the combined effects of CDB with other bioactive compounds. When used in combination with flavonoids, a synergistic effect was observed against resistant bacterial strains, enhancing the overall antimicrobial efficacy .

Q & A

Q. What synthetic routes are recommended for preparing 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitration and carboxylation of benzophenone derivatives. Key steps include:

- Nitro Group Introduction : Use nitrating agents (e.g., HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration. Evidence from nitrobenzophenone derivatives (e.g., 4-nitrobenzenesulfonamide in ) suggests that temperature moderation (0–5°C) improves selectivity .

- Carboxylation : Employ Friedel-Crafts acylation or carboxylation via Grignard reagents, ensuring anhydrous conditions to prevent hydrolysis of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) can isolate the product. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of dimethylamine for amino group incorporation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment. Compare retention times against standards .

- Spectroscopy :

- IR : Confirm functional groups (e.g., -COOH at ~1700 cm⁻¹, -NO₂ at ~1520 cm⁻¹) using NIST-standardized data .

- NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and dimethylamino groups (δ 2.8–3.2 ppm) in DMSO-d₆ .

- Elemental Analysis : Validate empirical formula (C₁₆H₁₃N₂O₇) with ≤0.3% deviation .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Solubility is influenced by polar functional groups (-COOH, -NO₂). Recommended solvents:

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Stability : Test across pH 2–12 (using HCl/NaOH buffers). The carboxy group may protonate/deprotonate, affecting solubility. Nitro groups degrade under strongly alkaline conditions (pH >10) .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) from 25–300°C. Decomposition typically occurs above 150°C, with mass loss corresponding to -NO₂ and -COOH groups .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as nitroaromatics are prone to radical formation under UV light .

Q. What assays are suitable for evaluating the compound’s biological activity?

- Methodological Answer : Standard bioassays include:

- Enzyme Inhibition : Use kinetic assays (e.g., UV-Vis monitoring at 340 nm for NADH-dependent enzymes). Normalize protein concentrations via Bradford assay .

- Cytotoxicity : MTT assay in cell lines (IC₅₀ determination). Prepare stock solutions in DMSO (<0.1% final concentration to avoid solvent toxicity) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, IR)?

- Methodological Answer : Address contradictions systematically:

- NMR Shifts : Compare experimental data with computational predictions (DFT calculations using Gaussian or ORCA). For example, aromatic proton shifts may deviate due to intramolecular hydrogen bonding between -OH and -NO₂ groups .

- IR Absorbance : Overlap of -COOH and -NO₂ peaks can occur; use deuterated solvents (D₂O exchange) to isolate -OH vibrations .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (slow evaporation from ethanol/water) and analyzing crystal packing effects .

Q. What degradation pathways are observed for this compound, and how can they be mitigated?

- Methodological Answer : Degradation mechanisms include:

- Hydrolytic Degradation : The ester linkage (if present) hydrolyzes in acidic/basic conditions. Stabilize with buffered solutions (pH 6–8) .

- Photolytic Cleavage : UV exposure leads to nitro group reduction. Add antioxidants (e.g., BHT) or use UV-blocking containers .

- Thermal Decomposition : Monitor via DSC; identify degradation products (e.g., CO₂, NOₓ) using GC-MS .

Q. What strategies minimize byproduct formation during synthesis?

- Methodological Answer : Key approaches:

- Stepwise Protection : Temporarily protect reactive groups (e.g., -OH with TBSCl) before nitration to prevent side reactions .

- Catalytic Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity in benzophenone functionalization .

- Byproduct Identification : Employ LC-MS/MS to detect impurities (e.g., over-nitrated derivatives) and adjust reaction time/temperature .

Q. How can computational chemistry model the compound’s electronic properties and reactivity?

- Methodological Answer : Computational workflows include:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict HOMO/LUMO energies and charge distribution. Correlate with experimental redox potentials .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO mixtures) to predict solubility and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide SAR analyses .

Q. How does this compound compare structurally and functionally to its nitrobenzophenone analogs?

- Methodological Answer :

Conduct comparative studies: - Structural Analysis : Overlay XRD structures of analogs (e.g., 4-methoxy-4'-nitrobenzophenone in ) to assess steric/electronic effects of substituents.

- Functional Comparison : Test UV absorption spectra (λmax shifts due to -COOH vs. -OCH₃ groups) and biological activity (e.g., logP differences impacting membrane permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.